

2-(ethylthio)phenothiazine solubility in organic solvents

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Compound of Interest

Compound Name: 10H-Phenothiazine, 2-(ethylthio)-

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An In-Depth Technical Guide on the Solubility of Phenothiazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Phenothiazine Nomenclature

The study of phenothiazine derivatives is crucial in drug development, yet nomenclature can present challenges. The specific compound, 2-(ethylthio)phenothiazine (CAS 46815-10-5), is a distinct chemical entity for which quantitative solubility data is not extensively available in published literature.^{[1][2]}

However, the structural similarity and nomenclature often lead to confusion with the well-researched antiparkinsonian drug, Ethopropazine Hydrochloride (CAS 1094-08-2).^[3] Ethopropazine, or N,N-diethyl- α -methyl-10H-phenothiazine-10-ethanamine, monohydrochloride, is a pharmacologically significant phenothiazine derivative.^[4] Given the target audience of this guide and the abundance of reliable data, this document will focus on the solubility profile of Ethopropazine Hydrochloride as a representative and highly relevant member of the phenothiazine class.

This guide provides a comprehensive overview of its solubility in various organic solvents, details common experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data of Ethopropazine Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and ultimate therapeutic efficacy. The following table summarizes the quantitative solubility data for Ethopropazine Hydrochloride in several common organic and aqueous solvents.

Solvent	Solubility	Temperature	Notes	Source(s)
Absolute Ethanol	~33 mg/mL (1.0 g / 30 mL)	25°C	-	[5]
Ethanol	5 mg/mL	Not Specified	-	[4]
Dimethyl Sulfoxide (DMSO)	25 mg/mL	Not Specified	Requires ultrasonic and warming to 60°C.	[6]
20 mg/mL	Not Specified	Sonication is recommended.	[7]	
>5 mg/mL	~60°C	Results in a clear solution.		
5 mg/mL	Not Specified	-	[4]	
Dimethylformamide (DMF)	10 mg/mL	Not Specified	-	[4]
Chloroform	Soluble	Not Specified	Qualitative data.	
Acetone	Sparingly Soluble	Not Specified	Qualitative data.	
Benzene	Practically Insoluble	Not Specified	Qualitative data.	
Ether	Practically Insoluble	Not Specified	Qualitative data.	
Water	2.5 mg/mL (1 g / 400 mL)	20°C	pH of a 5% aqueous solution is ~5.8.	[5]
50 mg/mL (1 g / 20 mL)	40°C	Solubility increases significantly with temperature.	[5]	

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.^[8]

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of a phenothiazine derivative, such as Ethopropazine HCl, in a specific organic solvent at a controlled temperature.

Materials:

- Ethopropazine Hydrochloride (or other phenothiazine compound)
- Selected organic solvents (e.g., Ethanol, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge (temperature-controlled, if available)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)

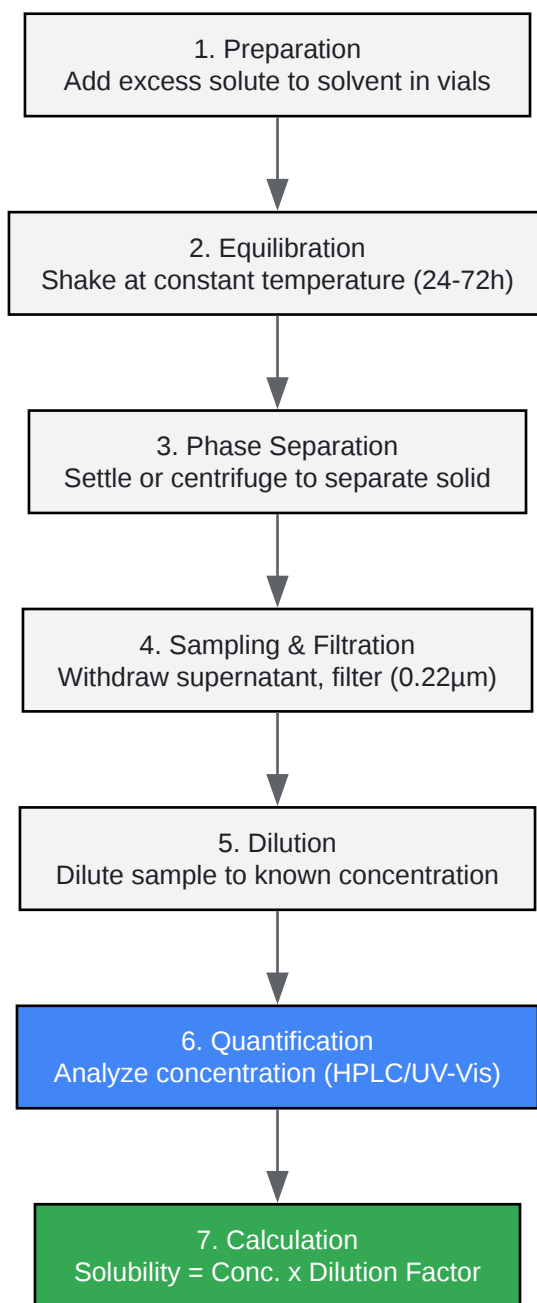
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of the powdered Ethopropazine HCl to a series of vials. Each vial should contain a known and precise volume of the chosen organic solvent.^[8] The presence of undissolved solid is essential to ensure saturation.

- **Equilibration:** Tightly cap the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath, typically set to 25°C (298.15 K) or 37°C (310.15 K) to simulate physiological conditions. The vials should be agitated for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.[8]
- **Phase Separation:** After the equilibration period, remove the vials from the shaker. Allow them to stand undisturbed at the same controlled temperature to permit the excess solid to settle. For solvents in which sedimentation is slow or incomplete, centrifugation at the same controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.[8]
- **Sample Collection and Preparation:** Carefully withdraw a precise aliquot of the clear supernatant using a pipette that has been pre-warmed to the experimental temperature. Immediately filter the aliquot through a syringe filter (e.g., 0.22 μm) into a volumetric flask to remove any microscopic particulate matter.[8]
- **Dilution:** Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear calibrated range of the analytical instrument to be used for quantification.[8]
- **Quantification:** Analyze the concentration of the phenothiazine derivative in the diluted sample using a validated analytical method, such as HPLC with UV detection or direct UV-Vis spectrophotometry.[8] A standard calibration curve must be prepared to ensure accurate measurement.
- **Calculation:** The solubility of the compound is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mg/mL or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.



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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

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